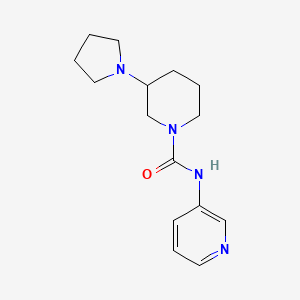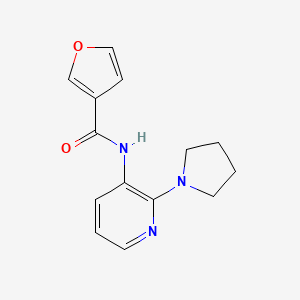
N-(2-pyrrolidin-1-ylpyridin-3-yl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-pyrrolidin-1-ylpyridin-3-yl)furan-3-carboxamide, also known as PF-04991532, is a small molecule inhibitor that has been developed for the treatment of various diseases. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(2-pyrrolidin-1-ylpyridin-3-yl)furan-3-carboxamide involves the inhibition of JAK1, JAK2, and TYK2. These enzymes are involved in the signaling pathways of various cytokines, including interleukin-23 (IL-23), interleukin-12 (IL-12), and interferon-gamma (IFN-γ). The inhibition of these enzymes results in the downregulation of these cytokines, which in turn reduces inflammation and immune response. This mechanism of action has been demonstrated in various in vitro and in vivo studies.
Biochemical and Physiological Effects:
N-(2-pyrrolidin-1-ylpyridin-3-yl)furan-3-carboxamide has been shown to have various biochemical and physiological effects. This compound has been shown to reduce inflammation and immune response in various animal models of autoimmune diseases and inflammatory disorders. Additionally, this compound has been shown to have antitumor effects in various in vitro and in vivo studies. These effects are attributed to the inhibition of JAK1, JAK2, and TYK2.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-pyrrolidin-1-ylpyridin-3-yl)furan-3-carboxamide in lab experiments include its well-established synthesis method, its potent inhibitory effects on JAK1, JAK2, and TYK2, and its potential therapeutic applications. The limitations of using this compound in lab experiments include its high cost, its limited solubility in aqueous solutions, and its potential toxicity.
Future Directions
There are several future directions for the research on N-(2-pyrrolidin-1-ylpyridin-3-yl)furan-3-carboxamide. These include:
1. Further studies on the mechanism of action of this compound, including its effects on other signaling pathways and enzymes.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Preclinical and clinical studies to evaluate the safety and efficacy of this compound in the treatment of various diseases.
4. Studies on the potential combination therapy of this compound with other drugs for the treatment of various diseases.
5. Studies on the pharmacokinetics and pharmacodynamics of this compound to optimize its dosing and administration.
Conclusion:
N-(2-pyrrolidin-1-ylpyridin-3-yl)furan-3-carboxamide is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have inhibitory effects on various enzymes and proteins, including JAK1, JAK2, and TYK2. The inhibition of these enzymes results in the downregulation of various cytokines, which in turn reduces inflammation and immune response. Further research on this compound is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis method of N-(2-pyrrolidin-1-ylpyridin-3-yl)furan-3-carboxamide involves several steps. The first step involves the preparation of 3-bromo-2-chloropyridine, which is then reacted with 1-pyrrolidinecarboxamide to produce N-(2-pyrrolidin-1-ylpyridin-3-yl)pyridin-2-amine. This compound is then reacted with furan-3-carboxylic acid to produce N-(2-pyrrolidin-1-ylpyridin-3-yl)furan-3-carboxamide. The synthesis method of this compound is well established and has been published in various scientific journals.
Scientific Research Applications
N-(2-pyrrolidin-1-ylpyridin-3-yl)furan-3-carboxamide has been extensively studied for its potential therapeutic applications. This compound has been shown to have inhibitory effects on various enzymes and proteins, including Janus kinase 1 (JAK1), JAK2, and tyrosine kinase 2 (TYK2). These enzymes and proteins are involved in various signaling pathways that play a critical role in the development and progression of various diseases, including cancer, autoimmune diseases, and inflammatory disorders.
properties
IUPAC Name |
N-(2-pyrrolidin-1-ylpyridin-3-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-14(11-5-9-19-10-11)16-12-4-3-6-15-13(12)17-7-1-2-8-17/h3-6,9-10H,1-2,7-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERNLFQCQIUPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)NC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

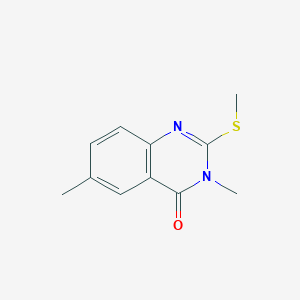
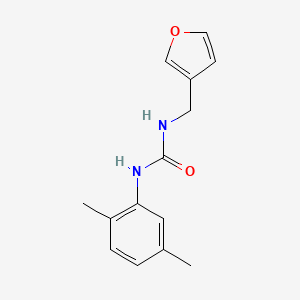

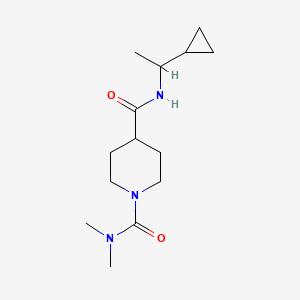
![N-[(4-bromothiophen-2-yl)methyl]-N,3-dimethylbenzamide](/img/structure/B7527148.png)
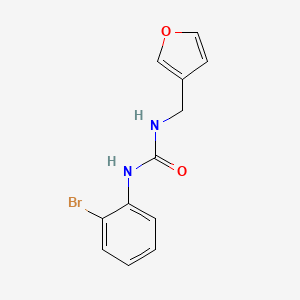
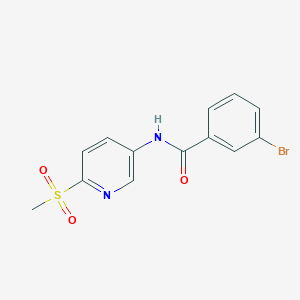
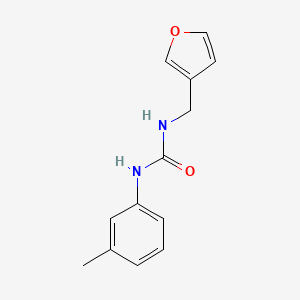

![1-[(4-Methylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7527186.png)

![1-[(2-Methylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7527210.png)
